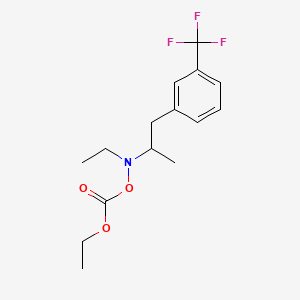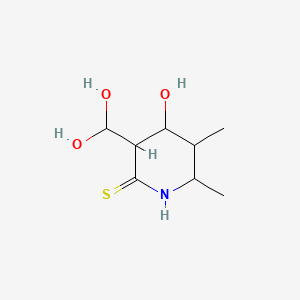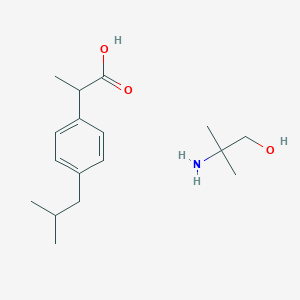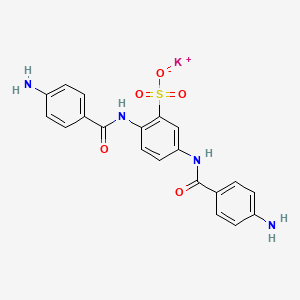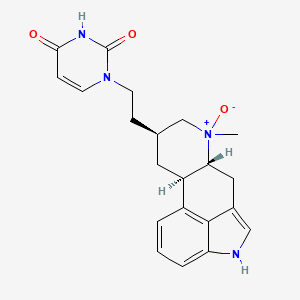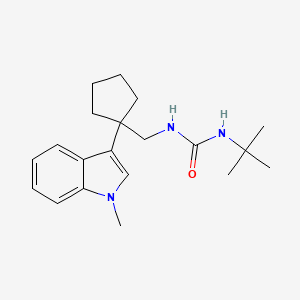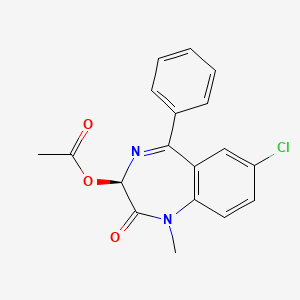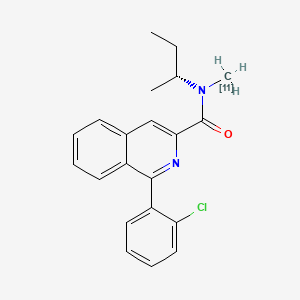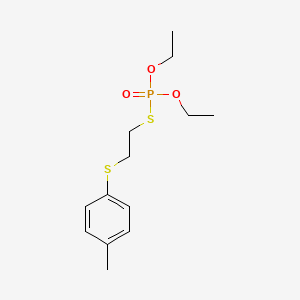
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester is an organophosphorus compound. It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-(p-tolylthio)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates and sulfoxides.
Reduction: Reduction reactions can convert the compound into phosphorothioates and thiols.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides and thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphorothioates and sulfoxides.
Reduction: Phosphorothioates and thiols.
Substitution: Various alkyl or aryl phosphorothioates.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in developing pharmaceuticals and as a model compound for studying the behavior of similar drugs.
Industry: Employed in the manufacture of pesticides, flame retardants, and plasticizers.
Vergleich Mit ähnlichen Verbindungen
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester is unique due to its specific structure and reactivity. Similar compounds include:
Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: Similar in structure but with different alkyl groups.
Phosphorothioic acid, O,O-diethyl O-(2-(methylthio)ethyl) ester: Contains a methylthio group instead of a p-tolylthio group.
Phosphorodithioic acid, O,O-diethyl ester: Contains two sulfur atoms bonded to phosphorus.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structure.
Eigenschaften
| 102606-64-4 | |
Molekularformel |
C13H21O3PS2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-(2-diethoxyphosphorylsulfanylethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C13H21O3PS2/c1-4-15-17(14,16-5-2)19-11-10-18-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
InChI-Schlüssel |
WYASLCQNKQXVLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)SCCSC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


